molecular formula CH3S- B1210775 Methanethiolate

Methanethiolate

Cat. No.: B1210775
M. Wt: 47.1 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methanethiolate, also known as this compound, is an organosulfur compound with the chemical formula CH₃S⁻. It is the conjugate base of methanethiol (CH₃SH), which is a colorless gas with a distinctive putrid smell. This compound is a strong nucleophile and is commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethiolate can be synthesized through the deprotonation of methanethiol using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic solution:

CH3SH+NaOHCH3SNa+H2OCH₃SH + NaOH → CH₃SNa + H₂O CH3​SH+NaOH→CH3​SNa+H2​O

In industrial settings, methanethiol is often produced by the reaction of hydrogen sulfide (H₂S) with methanol (CH₃OH) in the presence of a catalyst. The resulting methanethiol can then be deprotonated to form mercaptomethanide .

Chemical Reactions Analysis

Types of Reactions

    Methanethiolate can be oxidized to form dimethyl disulfide (CH₃SSCH₃) or further to methanesulfonic acid (CH₃SO₃H).

    Oxidation: 2CH3S+[O]CH3SSCH3+2e2CH₃S⁻ + [O] → CH₃SSCH₃ + 2e⁻ 2CH3​S−+[O]→CH3​SSCH3​+2e−

    It can act as a reducing agent, particularly in the reduction of disulfides to thiols.

    Reduction: RSSR+2CH3S2RSH+CH3SSCH3R-S-S-R + 2CH₃S⁻ → 2R-SH + CH₃SSCH₃ R−S−S−R+2CH3​S−→2R−SH+CH3​SSCH3​

    this compound is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

    Substitution: CH3S+RXCH3SR+XCH₃S⁻ + R-X → CH₃SR + X⁻ CH3​S−+R−X→CH3​SR+X−

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), oxygen (O₂)

    Reducing agents: Sodium borohydride (NaBH₄)

    Solvents: Water, alcohols, and non-polar solvents like hexane

Major Products

  • Dimethyl disulfide (CH₃SSCH₃)
  • Methanesulfonic acid (CH₃SO₃H)
  • Thioethers (R-S-R’)

Scientific Research Applications

Methanethiolate has a wide range of applications in scientific research:

Mechanism of Action

Methanethiolate exerts its effects primarily through its strong nucleophilic properties. It can attack electrophilic centers in various molecules, leading to the formation of new chemical bonds. In biological systems, it can interact with thiol groups in proteins, affecting their structure and function. This interaction is crucial in the regulation of enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiolate (C₂H₅S⁻)
  • Propylthiolate (C₃H₇S⁻)
  • Butylthiolate (C₄H₉S⁻)

Uniqueness

Methanethiolate is unique due to its small size and high nucleophilicity, making it highly reactive and versatile in various chemical reactions. Its simplicity and effectiveness in forming carbon-sulfur bonds distinguish it from other thiolates .

Properties

Molecular Formula

CH3S-

Molecular Weight

47.1 g/mol

IUPAC Name

methanethiolate

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/p-1

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-M

Canonical SMILES

C[S-]

Synonyms

methanethiol
methanethiolate
methylmercaptan
methylmercaptan, lead (2+) salt
methylmercaptan, mercury (2+) salt
methylmercaptan, sodium salt

Origin of Product

United States

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